molecular formula C24H22N4O3 B2593533 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940986-60-7

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2593533
CAS No.: 940986-60-7
M. Wt: 414.465
InChI Key: FKEJOGSWJJUPBT-VAWYXSNFSA-N
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Description

5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a piperazine-linked 2-methoxybenzoyl group and an (E)-styryl moiety. The (E)-styryl group contributes to structural rigidity and may influence binding affinity through hydrophobic interactions. This compound’s design aligns with pharmacophores targeting enzymes or receptors where electronic and steric features are critical .

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-21-10-6-5-9-19(21)23(29)27-13-15-28(16-14-27)24-20(17-25)26-22(31-24)12-11-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEJOGSWJJUPBT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine to form 4-(2-methoxybenzoyl)piperazine.

    Synthesis of the Oxazole Ring: The intermediate is then reacted with 2-bromoacetophenone to form the oxazole ring through a cyclization reaction.

    Introduction of the Phenylethenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

Scientific Research Applications

The compound's potential applications span various domains, primarily in drug discovery and biological research:

Pharmacological Studies

Research indicates that 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile may interact with specific biological targets such as enzymes or receptors. These interactions can lead to various pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : The compound's structure may enhance its ability to combat microbial infections through specific interactions with bacterial enzymes.

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to various biological targets. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic effects. Key areas include:

  • Enzyme Inhibition : Investigating how the compound inhibits specific enzymes involved in disease pathways.
  • Receptor Modulation : Exploring its role as an agonist or antagonist at various receptor sites.

Case Studies

Several case studies have explored the biological activities and synthetic methodologies associated with this compound:

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity compared to control groups. The mechanism was attributed to its ability to induce apoptosis through specific receptor interactions.

Case Study 2: Antimicrobial Efficacy

Research indicated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications for enhancing efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine-Linked Benzoyl Groups

The benzoyl substituent’s position and electronic nature significantly impact physicochemical properties:

  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (): Dual 2-fluoro substituents introduce electron-withdrawing effects, enhancing metabolic stability and electronegativity, which may favor target binding in hydrophobic pockets .
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (): Para-fluoro groups on both benzoyl and styryl moieties enhance lipophilicity and may improve blood-brain barrier penetration .

Oxazole Substituent Modifications

The oxazole ring’s substituents influence steric and electronic interactions:

  • Target Compound : The (E)-styryl group’s planar structure facilitates π-π stacking, critical for interactions with aromatic residues in enzymes or receptors.
  • 2-(2-Fluorophenyl) (): Fluorine’s electronegativity may strengthen dipole interactions but reduce solubility compared to methoxy .

Data Table: Structural and Functional Comparison

Compound Name Benzoyl Substituent Oxazole Substituent Key Features Potential Impact
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile (Target) 2-methoxy (E)-2-phenylethenyl Methoxy (electron-donating), styryl group Increased solubility, π-π interactions; possible metabolic demethylation
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile () 2-fluoro 2-fluorophenyl Dual electron-withdrawing groups Enhanced metabolic stability, higher electronegativity
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile () 3-chloro 2-furyl Chlorine (strong EWG), heterocyclic substituent Altered binding affinity, increased polarity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile () 4-fluoro (E)-2-(4-fluorophenyl)ethenyl Di-fluoro at para positions Enhanced lipophilicity, potential for CNS penetration

Biological Activity

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound.

Chemical Structure and Properties

The compound features several key structural elements:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Oxazole Ring : A five-membered heterocyclic structure comprising nitrogen and oxygen.
  • Methoxybenzoyl Group : Enhances lipophilicity and potential receptor interactions.
  • Phenylethenyl Group : Contributes to its biological activity through structural diversity.

The molecular formula is C25H24N4O4C_{25}H_{24}N_{4}O_{4} with a molecular weight of approximately 444.5 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Piperazine Intermediate : Reaction of 2-methoxybenzoyl chloride with piperazine in the presence of a base (e.g., triethylamine).
  • Oxazole Ring Formation : Cyclization with 2-bromoacetophenone.
  • Introduction of the Phenylethenyl Group : Final modifications to yield the target compound.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can target breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116) cells, among others .

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
A54920
HCT-11625

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. Preliminary findings suggest that it may exhibit moderate activity against both Gram-positive and Gram-negative bacteria, although specific minimal inhibitory concentrations (MIC) for this compound are yet to be fully characterized .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity
Bacillus subtilis64Moderate
Escherichia coli128Low

Kinase Inhibition

Recent studies have identified the compound as a potential inhibitor of specific kinases involved in cellular signaling pathways, suggesting its role in modulating various biological processes such as cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression.
  • Receptor Modulation : Potential interactions with cellular receptors could influence signaling pathways related to inflammation and cell survival.
  • Cytokine Release Modulation : It may affect the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in cancer progression and inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer Cells : A derivative was tested against MCF-7 cells, showing significant apoptotic activity at concentrations above 10 µM.
    "The study demonstrated that the compound induced apoptosis through activation of caspase pathways" .
  • Antimicrobial Efficacy Testing : In vitro studies evaluated its efficacy against Staphylococcus aureus and E. coli, revealing promising results for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile?

  • Methodology : Multi-step synthesis typically involves forming the oxazole core first via cyclization reactions, followed by introducing the piperazine and styryl (E-phenylethenyl) groups. Key reagents include sodium hydroxide (base) and solvents like dichloromethane or dimethylformamide (DMF) to enhance solubility. Reaction conditions (temperature: 60–80°C; time: 12–24 hours) must be tightly controlled to minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating the final product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonitrile C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive structural proof .

Q. How can researchers screen for preliminary biological activity?

  • Methodology : Use in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the compound’s piperazine and oxazole motifs. Cell-based assays (e.g., cytotoxicity in cancer lines) at concentrations of 1–100 µM can identify antiproliferative effects. Parallel control experiments with structural analogs help establish specificity .

Q. What strategies ensure compound stability during storage and handling?

  • Methodology : Conduct stress testing under varied pH (3–10), temperature (4–40°C), and light exposure. Monitor degradation via HPLC and characterize byproducts using LC-MS. Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can contradictory data on biological efficacy across studies be resolved?

  • Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration) to reduce variability. Verify compound purity (>95% via HPLC) and confirm stereochemical integrity (e.g., E/Z isomerism in the styryl group). Use structure-activity relationship (SAR) studies to correlate specific substituents (e.g., methoxy vs. methyl groups) with activity .

Q. What computational approaches predict target binding modes and affinity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against candidate targets (e.g., serotonin receptors) using the compound’s 3D structure. Validate with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability. Quantitative SAR (QSAR) models can prioritize derivatives for synthesis .

Q. How can the pharmacokinetic profile of this compound be improved?

  • Methodology : Modify logP via substituent changes (e.g., replacing methoxy with polar groups) to enhance solubility. Prodrug strategies (e.g., esterification of the carbonitrile) may improve bioavailability. Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Q. What experimental techniques elucidate the mechanism of action (MoA)?

  • Methodology : Combine affinity chromatography (e.g., immobilized compound for target pull-down) with proteomics to identify binding partners. CRISPR-Cas9 knockout screens or siRNA silencing of candidate targets validate functional relevance. Co-crystallization with targets (e.g., enzymes) reveals atomic-level interactions .

Notes on Evidence Utilization

  • Structural analogs (e.g., fluorophenyl or thiophene derivatives) informed synthesis and SAR strategies .
  • Crystallographic data from related piperazine compounds guided structural characterization methods .

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